MRS 2211
説明
Contextualization of Purinergic Receptors in Biological Systems
Purinergic receptors are integral plasma membrane molecules found across nearly all mammalian tissues, mediating a wide spectrum of physiological functions. These include the relaxation of gut smooth muscle, regulation of learning and memory, locomotor and feeding behaviors, and sleep wikipedia.orgwikipedia.org. Beyond these, purinergic receptors are implicated in critical cellular processes such as the proliferation and migration of neural stem cells, vascular reactivity, apoptosis, and cytokine secretion wikipedia.org. Their involvement extends to numerous neuronal and non-neuronal mechanisms, encompassing pain perception, immune responses, exocrine and endocrine secretion, platelet aggregation, and endothelium-mediated vasodilatation, as well as inflammatory processes frontiersin.org.
The purinergic receptor family is broadly classified into three main groups based on their endogenous ligands and signaling mechanisms:
P1 Receptors: Primarily activated by adenosine (B11128), these are G protein-coupled receptors (GPCRs) wikipedia.orgfrontiersin.org.
P2X Receptors: Activated by ATP, these are ligand-gated ion channels that, upon activation, allow the passage of ions such as Na+, K+, and Ca2+ wikipedia.orgfrontiersin.org.
P2Y Receptors: Activated by various nucleotides including ATP, ADP, UTP, and UDP, these are also GPCRs wikipedia.orgfrontiersin.org. Each P2Y receptor subtype exhibits a unique binding profile for adenine (B156593) and/or uridine (B1682114) nucleotides tocris.com.
The purinergic signaling system is vital for cellular communication and maintaining homeostasis, particularly within the central nervous system, where it regulates synaptic activity, glial cell functions, and neuroplasticity explorationpub.com. The evolutionary conservation of purinergic signaling is evident by the presence of P2X receptor homologs in diverse organisms like Dictyostelium and Schistosoma, and even ATP signaling in plants, underscoring its fundamental importance in cellular function and adaptive responses across biological systems explorationpub.com.
Historical Development and Significance of MRS 2211 as a Research Tool
The elucidation of the biological roles of P2X and P2Y receptors has significantly benefited from the development of specific pharmacological tools nih.gov. Early purinergic signaling research utilized compounds such as pyridoxal (B1214274) phosphate (B84403), suramin, and various nucleotide analogues nih.gov. Among these, this compound emerged as a key compound, formally introduced in 2007 nih.gov.
This compound is a synthetic 2-chloro-5-nitrophenylazo derivative of iso-PPADS, originating from the Molecular Recognition Section at the National Institutes of Health (NIH) nih.gov. Its initial characterization revealed its potency as a competitive antagonist, demonstrating a 45-fold greater inhibitory effect on ADP-induced inositol (B14025) trisphosphate (IP3) production compared to PPADS in human 1321N1 astrocytoma cells nih.gov.
Key Characteristics and Selectivity of this compound
This compound is recognized as a competitive antagonist of the P2Y13 receptor. Its pIC50 value for the P2Y13 receptor is consistently reported as 5.97 bio-techne.comrndsystems.comnih.govnih.govworktribe.com. A significant feature of this compound is its selectivity, exhibiting more than 20-fold selectivity for P2Y13 over other P2Y receptor subtypes, specifically P2Y1 and P2Y12 nih.govbio-techne.comrndsystems.comworktribe.comatsjournals.org. This selectivity has cemented its status as a widely used pharmacological probe for investigating P2Y13 receptor subtype pharmacology in diverse research models nih.govworktribe.com.
However, it is important to note that at higher concentrations, this compound has been observed to inhibit other P2Y receptors, including P2Y1 and P2Y12 nih.govatsjournals.orgnih.gov. For instance, studies have shown that this compound can reduce microglial surveillance and ramification even in P2Y13 knockout mice, suggesting mechanisms independent of P2Y13 receptors at elevated concentrations nih.gov. Researchers carefully titrate the inhibitor to maintain its specificity in experimental settings atsjournals.org.
Table 1: Key Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium (B8443419) salt | bio-techne.comrndsystems.com |
| Molecular Weight | 474.66 | bio-techne.comtocris.com |
| Purity (HPLC) | ≥96% | bio-techne.comrndsystems.comtocris.com |
| P2Y13 Receptor pIC50 | 5.97 | bio-techne.comrndsystems.comnih.govnih.govworktribe.com |
| Selectivity | >20-fold selective for P2Y13 over P2Y1 and P2Y12 | nih.govbio-techne.comrndsystems.comworktribe.comatsjournals.org |
| Initial Potency | 45 times more potent than PPADS in inhibiting ADP-induced IP3 production in human 1321N1 astrocytoma cells | nih.gov |
Detailed Research Findings
This compound has been instrumental in uncovering the roles of P2Y13 receptors in various physiological and pathological contexts:
Respiratory Inflammation (Asthma): In murine models of acute asthma, pre-treatment with this compound significantly reduced airway concentrations of the alarmins HMGB1 and IL-33. It also attenuated type 2 inflammatory cytokines, such as IL-4 and IL-5, and decreased goblet cell metaplasia. Furthermore, this compound treatment was associated with increased IFN-γ production and a reduction in rhinovirus copy number, suggesting its potential in modulating antiviral immunity atsjournals.orgnih.gov.
Intestinal Inflammation (Colitis): Research has shown that this compound-induced inhibition of P2Y13 activity effectively alleviated dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. This effect was attributed to the suppression of the IL-6/STAT3 pathway, highlighting a critical role for P2Y13 in mediating intestinal barrier disruption in inflammatory bowel disease ijbs.com.
Pancreatic β-cell Function: Studies investigating pancreatic β-cell function have demonstrated that this compound can abolish ATP-induced apoptosis, indicating a role for P2Y13 receptors in β-cell survival and potentially in metabolic diseases like type 2 diabetes frontiersin.org.
Neuroglial Interactions: In co-cultures of astrocytes and microglia, this compound was found to restore ADPβS-induced astroglial proliferation. This suggests that microglial P2Y12 and P2Y13 receptor activation typically inhibits astrocyte proliferation, and this compound blocks this inhibitory effect, thereby highlighting complex paracrine communication pathways between these glial cell types frontiersin.org. However, it is crucial to consider the observed non-P2Y13 mediated effects of this compound at higher concentrations, as seen in studies with P2Y13 knockout microglia nih.gov.
Table 2: Selected Research Findings and Applications of this compound
| Research Area | Key Finding/Application | Reference |
| Asthma | Reduced airway HMGB1 and IL-33; attenuated IL-4, IL-5; reduced goblet cell metaplasia; increased IFN-γ; decreased rhinovirus copy number | atsjournals.orgnih.gov |
| Intestinal Inflammation | Alleviated DSS-induced colitis by suppressing IL-6/STAT3 pathway activation | ijbs.com |
| Pancreatic β-cell Function | Abolished ATP-induced apoptosis | frontiersin.org |
| Neuroglial Interactions | Restored ADPβS-induced astroglial proliferation by blocking microglial P2Y13-mediated inhibition | frontiersin.org |
The comprehensive understanding of purinergic signaling relies heavily on the use of selective pharmacological probes like this compound. Its continued application in diverse research areas underscores its significance in dissecting the intricate roles of P2Y13 receptors and advancing the broader field of purinergic pharmacology.
特性
分子式 |
C14H10N4O8Na2PCl |
|---|---|
分子量 |
474.66 |
SMILES |
CC1=NC(/N=N/C2=C(Cl)C=CC(N(=O)=O)=C2)=C(C(C=O)=C1[O-])COP([O-])(O)=O.[Na+].[Na+] |
同義語 |
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt |
製品の起源 |
United States |
Molecular Pharmacology and Receptor Interactions of Mrs 2211
P2Y Receptor Subtype Selectivity and Affinity Profile
MRS 2211 exhibits a distinct selectivity profile among the P2Y receptor subtypes, making it a valuable probe for investigating the physiological roles of these receptors.
The selectivity and affinity profile of this compound are summarized in the table below:
| P2Y Receptor Subtype | Activity | pIC50 / IC50 (µM) | Selectivity | Reference |
| P2Y13 | Antagonist | 5.97 (pIC50) | N/A | rndsystems.commedchemexpress.combio-techne.comfishersci.bemerckmillipore.comtargetmol.comtocris.comnih.govnih.gov |
| P2Y1 | Antagonist | >10 (IC50) | >20-fold | rndsystems.commedchemexpress.combio-techne.comfishersci.bemerckmillipore.comtargetmol.comtocris.comnih.govnih.govmedchemexpress.comtocris.com |
| P2Y12 | Antagonist | >10 (IC50) | >20-fold | rndsystems.commedchemexpress.combio-techne.comfishersci.bemerckmillipore.comtargetmol.comtocris.comnih.govnih.govmedchemexpress.comtocris.com |
Ligand Binding and Receptor Conformation Studies
The interaction of this compound with its target receptors involves specific binding mechanisms and potential influences on receptor conformation.
As a competitive antagonist, this compound binds reversibly to the same active site as the endogenous agonist, ADP, on the P2Y13 receptor, thereby preventing agonist binding and subsequent receptor activation nih.govnih.gov. This competitive interaction is quantified by its pA2 value of 6.3, which reflects the affinity of the antagonist for the receptor and its ability to shift the agonist dose-response curve to the right without affecting the maximal response nih.govnih.gov. Its inhibitory effect on ADP-induced inositol (B14025) trisphosphate formation further underscores its competitive antagonism nih.govnih.gov.
This compound has been noted for its unique molecular interactions, specifically its capacity to stabilize receptor conformations scbt.com. This stabilization is thought to be achieved through specific hydrogen bonding and hydrophobic interactions, which in turn enhance its affinity for the P2Y13 receptor scbt.com. The kinetic profile of this compound suggests a rapid onset of action, influencing intracellular signaling pathways scbt.com. Furthermore, the structural characteristics of this compound are believed to promote distinct allosteric modulation, offering insights into receptor dynamics and purinergic signaling mechanisms scbt.com.
Cellular and Subcellular Mechanisms of Action of Mrs 2211
Modulation of Intracellular Signaling Cascades
The antagonism of the P2Y13 receptor by MRS 2211 results in the significant modulation of several key intracellular signaling pathways. These effects are central to its pharmacological profile and are observed across various cell types, including those in the nervous and immune systems.
This compound has been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In studies involving rat cerebellar granule neurons and astrocytes, the P2Y13 receptor agonist 2-MeSADP was found to induce the phosphorylation and activation of ERK1/2. This activation was demonstrated to be exclusively mediated by the P2Y13 receptor, as the effect was sensitive to inhibition by this compound. nih.gov The signaling cascade leading to ERK1/2 activation through the P2Y13 receptor is dependent on the activity of Phosphoinositide 3-kinase (PI3K). nih.gov Consequently, by blocking the P2Y13 receptor, this compound prevents the downstream, PI3K-dependent phosphorylation of ERK1/2.
Table 1: Effect of this compound on Agonist-Induced ERK1/2 Phosphorylation
| Cell Type | Agonist | Observed Effect of Agonist | Effect of this compound | Reference |
|---|---|---|---|---|
| Cerebellar Astrocytes | 2MeSADP | Increased phosphorylation of ERK1/2 | Prevented agonist-induced ERK1/2 phosphorylation | nih.gov |
The P2Y13 receptor is coupled to the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. researchgate.netnih.gov Activation of the P2Y13 receptor by agonists initiates a signaling sequence that involves PI3K, leading to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). nih.gov As an antagonist of the P2Y13 receptor, this compound effectively blocks the initiation of this cascade. By preventing agonist binding, this compound inhibits the P2Y13-mediated activation of PI3K, which in turn prevents the subsequent phosphorylation of Akt. This regulatory action underscores the role of this compound in controlling fundamental cellular processes such as growth and survival. nih.govbiorxiv.org
This compound demonstrates a significant impact on the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) signaling pathway. In a model of intestinal inflammation using NCM460 cells, treatment with lipopolysaccharide (LPS) led to an increase in the phosphorylation of STAT3. This effect was significantly inhibited by pretreatment with this compound. researchgate.net The mechanism involves the upstream regulation of Interleukin-6 (IL-6), a known activator of the JAK2/STAT3 pathway. researchgate.net P2Y13 receptor activation was shown to increase IL-6 expression; by blocking this receptor, this compound suppresses IL-6 production and consequently prevents the phosphorylation and nuclear translocation of STAT3. researchgate.net This demonstrates that this compound can disrupt the IL-6/STAT3 signaling axis by acting on the P2Y13 receptor.
Table 2: Effect of this compound on the IL-6/STAT3 Pathway in LPS-Primed NCM460 Cells
| Treatment | Measured Parameter | Result | Reference |
|---|---|---|---|
| LPS | IL-6 mRNA levels | Increased | researchgate.net |
| LPS + this compound | IL-6 mRNA levels | Suppressed increase | researchgate.net |
| LPS | STAT3 Phosphorylation | Increased | researchgate.net |
| LPS + this compound | STAT3 Phosphorylation | Significantly inhibited | researchgate.net |
| LPS | STAT3 Nuclear Translocation | Promoted | researchgate.net |
This compound influences the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The activation of NF-κB is a critical step for the production of pro-inflammatory cytokines, including IL-6, in response to stimuli like LPS. nih.govnih.gov Studies have shown that this compound inhibits the LPS-induced production of IL-6. researchgate.net Given that IL-6 gene expression is tightly regulated by the NF-κB pathway, the inhibition of IL-6 production by this compound indicates an interference point in the P2Y13-mediated signaling that leads to NF-κB activation. By blocking the P2Y13 receptor, this compound disrupts the signaling cascade that would otherwise culminate in the activation of NF-κB and the subsequent transcription of its target inflammatory genes. researchgate.net
The P2Y13 receptor is canonically coupled to the Gi alpha subunit of heterotrimeric G proteins. nih.gov Activation of Gi-coupled receptors leads to the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). nih.govnih.gov As a competitive antagonist, this compound blocks the ability of agonists to activate the P2Y13 receptor and its associated Gi protein. Consequently, in the presence of an agonist, this compound prevents the inhibition of adenylyl cyclase, leading to a relative maintenance or increase in intracellular cAMP levels. nih.govfrontiersin.org Elevated cAMP levels result in the activation of its primary downstream effector, Protein Kinase A (PKA), which then phosphorylates numerous cellular substrates. This mechanism was observed in red blood cells, where ADP acting on P2Y13 receptors inhibits cAMP formation, an effect that is reversed by a P2Y13 antagonist. nih.gov
The P2Y13 receptor's effect on intracellular calcium ([Ca2+]i) dynamics is complex, as it can couple to different G-proteins. nih.gov While its primary coupling is through Gi, which can modulate voltage-gated Ca2+ channels, there is evidence that the P2Y13 receptor can also couple to Gq. nih.govnih.gov Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and the subsequent release of Ca2+ from intracellular stores like the endoplasmic reticulum. nih.gov In certain cellular contexts, such as endothelial cells, the P2Y13 receptor is implicated in the extracellular ATP/Ca2+ signaling pathway. nih.gov As an antagonist, this compound would be expected to inhibit these Ca2+ signaling events. For instance, if P2Y13 activation leads to a Gq-mediated release of intracellular calcium, this compound would block this response by preventing agonist binding.
Purinergic Signaling Crosstalk and Network Effects of this compound
The pharmacological blockade of the P2Y13 receptor by this compound does not occur in isolation. Instead, it initiates a cascade of events that reverberate through the intricate network of purinergic signaling and intersect with other key cellular communication pathways. This crosstalk is fundamental to understanding the broader physiological and pathological implications of P2Y13 receptor modulation.
Activation of the P2Y13 receptor is known to influence several downstream signaling pathways, including the cAMP/PKA and PI3K/Akt pathways researchgate.net. The receptor's versatile signaling capabilities extend beyond the canonical Gi-coupled pathway, as it can also couple to different G proteins (Gs/Gq) and trigger intracellular cascades involving MAPKs (mitogen-activated protein kinases) and the phosphatidylinositol 3-kinase/Akt/glycogen synthase kinase 3 axis researchgate.netnih.gov. Consequently, the antagonistic action of this compound can lead to diverse and cell-type-specific effects by modulating these interconnected signaling networks.
Research has demonstrated that in certain cellular contexts, the effects of this compound are intertwined with the activity of other purinergic receptors. For instance, in pulmonary artery vasa vasorum endothelial cells, both P2Y1 and P2Y13 receptors are implicated in mitogenic signaling through the activation of ERK1/2 and Akt/mTOR/S6 pathways nih.gov. The use of this compound in these cells resulted in a significant inhibition of Ca2+ responses to ATP, MeSATP, ATPγS, ADP, and ADPβS, highlighting the P2Y13 receptor's role in these processes nih.gov. Furthermore, studies in rats have suggested that while the immediate vasodepressor responses to ADPβS are mediated by P2Y1 receptors, the subsequent increases in systolic blood pressure may involve the activation of P2Y1, P2Y12, and P2Y13 receptors nih.govregionh.dk. The use of this compound in these studies helped to dissect the specific contribution of the P2Y13 receptor to these complex cardiovascular responses nih.govregionh.dk.
The network effects of this compound are also evident in the nervous system. In the context of neuronal differentiation, the blockade of the P2Y13 receptor by this compound has been shown to accelerate neurite outgrowth in PC12, Neuro2a, and MEB5 cells nih.govelsevierpure.com. This effect is associated with an increased activation of ERK1/2, particularly in the presence of nerve growth factor (NGF), suggesting a crosstalk between purinergic signaling and growth factor-mediated pathways nih.govelsevierpure.com. This indicates that the P2Y13 receptor is involved in the suppression of neuronal differentiation, and its inhibition by this compound can modulate the cellular response to neurotrophic factors nih.govelsevierpure.com.
In immune cells, the activation of the P2Y13 receptor can modulate inflammatory responses patsnap.com. The use of this compound has been instrumental in demonstrating the role of P2Y13 in these processes. For example, in ulcerative colitis models, pharmacological antagonism of P2Y13 with this compound was found to alleviate intestinal mucosal barrier disruption by modulating the IL-6/STAT3 signaling pathway nih.gov. This highlights a critical crosstalk between purinergic signaling and cytokine signaling pathways in the context of inflammation.
The following table summarizes key research findings on the crosstalk and network effects of this compound:
| Cell/System Studied | Key Signaling Pathways Implicated | Observed Effect of this compound | Interacting Receptors/Pathways |
|---|---|---|---|
| Pulmonary Artery Vasa Vasorum Endothelial Cells | ERK1/2, Akt/mTOR/S6, Ca2+ signaling | Inhibition of nucleotide-induced Ca2+ responses and phosphorylation of ERK1/2, Akt, and S6. | P2Y1 receptors |
| Rat Cardiovascular System | Blood pressure regulation | Blocked the late vasopressor response to ADPβS. | P2Y1 and P2Y12 receptors |
| Neuronal Cell Lines (PC12, Neuro2a, MEB5) | ERK1/2 | Accelerated neurite outgrowth and enhanced NGF-induced ERK1/2 activation. | Nerve Growth Factor (NGF) signaling pathway |
| Ulcerative Colitis Model | IL-6/STAT3 | Attenuated intestinal mucosal barrier disruption. | Cytokine (IL-6) signaling pathway |
The intricate interplay between the P2Y13 receptor and other signaling components underscores the complexity of the purinergic system. The use of this compound as a selective antagonist has been pivotal in unraveling these connections and revealing the broader network effects of modulating a single purinergic receptor subtype.
Application of Mrs 2211 in Preclinical Models and Biological Systems Research
Neurobiological Systems Research
The P2Y13 receptor, a G-protein-coupled receptor, is implicated in numerous physiological and pathophysiological processes within the nervous system, including the development of pain behavior following peripheral nerve injury sigmaaldrich.comspringermedizin.denih.gov. As a selective antagonist, MRS 2211 serves as a valuable pharmacological tool to investigate the functional roles of P2Y13 receptors in complex neurobiological systems. Studies have demonstrated that the spinal dorsal horn microglia are a key site contributing to the analgesic effects observed with this compound administration bioinformation.net.
Spinal Dorsal Horn Neurotransmission Studies
Intrathecal administration of this compound has been shown to produce anti-nociceptive effects in early-stage diabetic neuropathic pain (DNP) models in rats sigmaaldrich.combioinformation.net. This effect is associated with its ability to interfere with specific molecular and cellular events in the spinal dorsal horn, a critical region for pain processing.
Central sensitization refers to an augmented response of central signaling neurons, predominantly in the dorsal horn, leading to pain hypersensitivity, allodynia, and hyperalgesia wikipedia.orgresearchgate.netwikipedia.org. Neuroinflammation within the central nervous system significantly contributes to the promotion and perpetuation of central sensitization wikipedia.org. Preclinical studies indicate that blocking the P2Y13 receptor with this compound can attenuate central sensitization in streptozotocin (B1681764) (STZ)-induced DNP rats sigmaaldrich.combioinformation.net. This suggests a crucial role for P2Y13 receptor activity in the development and maintenance of sensitized pain states.
This compound's mechanism of action in attenuating central sensitization involves the modulation of N-Methyl-D-Aspartate (NMDA) receptor activity. Specifically, blocking P2Y13 receptor activation has been shown to decrease the phosphorylation of the NR2B subunit of NMDARs in dorsal spinal cord neurons sigmaaldrich.com. Research findings indicate that this compound significantly inhibited NR2B phosphorylation at tyrosine1336 (pTyr1336) in the dorsal spinal cord tissue of DNP rats. However, it did not affect phosphorylation at tyrosine1472, suggesting that the phosphorylation of these distinct tyrosine residues on NR2B is regulated by different signaling pathways sigmaaldrich.combioinformation.net. This targeted modulation of NR2B-containing NMDAR phosphorylation by this compound highlights a specific molecular pathway through which P2Y13 receptor antagonism can influence neuronal excitability and pain signaling.
Table 1: Effects of this compound on NR2B Phosphorylation in Dorsal Spinal Cord of DNP Rats
| Target Protein | Phosphorylation Site | Effect of this compound | Significance | Reference |
| NR2B-NMDAR | Tyrosine1336 (pTyr1336) | Significantly inhibited | Attenuates central sensitization | sigmaaldrich.combioinformation.net |
| NR2B-NMDAR | Tyrosine1472 (pTyr1472) | Unaffected | - | sigmaaldrich.combioinformation.net |
Beyond its effects on NMDARs, this compound also plays a role in regulating neuroinflammatory cytokine expression. A proposed mechanism for the analgesic effects of this compound involves the downregulation of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) sigmaaldrich.combioinformation.net. This downregulation subsequently inhibits the activation of the JAK2/STAT3 signaling pathway, which is known to contribute to inflammatory processes sigmaaldrich.combioinformation.net. Studies in early-stage DNP rat models have shown that intrathecal administration of this compound attenuated IL-6/JAK2/STAT3-induced mechanical allodynia, further supporting its role in modulating neuroinflammation-associated pain springermedizin.de.
Glial Cell Function Investigation
Glial cells, particularly microglia, are integral to neuroinflammatory responses and pain modulation in the central nervous system. The P2Y13 receptor is functionally expressed on spinal dorsal horn microglia cells and can mediate calcium mobilization within these cells nih.govwikipedia.org.
Research has demonstrated that this compound influences microglial activation and the production of pro-inflammatory cytokines. In cultured dorsal spinal cord microglia cells, the P2Y receptor agonist ADPβs induces the increased expression and release of pro-inflammatory cytokines, including IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) nih.govwikipedia.orgguidetopharmacology.org. While this compound alone showed a moderate inhibitory effect on ADPβs-induced gene expression and release of these cytokines, a more pronounced effect was observed when this compound was co-incubated with MRS 2395, a P2Y12 receptor antagonist nih.govwikipedia.orgguidetopharmacology.orgnih.gov. This suggests that the activation of both P2Y12 and P2Y13 receptors on microglia is critical for the full production and release of these inflammatory mediators in response to ADPβs nih.govwikipedia.orgguidetopharmacology.org. Furthermore, ADPβs-evoked increases in Iba-1 mRNA expression, a marker for activated microglia, were also partially inhibited by this compound nih.govnih.gov. These findings underscore this compound's capacity to modulate microglial inflammatory responses, which are central to neuroinflammation and pain states.
Table 2: Effects of this compound on Pro-inflammatory Cytokine Production in Cultured Dorsal Horn Microglia
| Cytokine/Marker | Agonist Stimulus | Effect of this compound Alone | Effect of this compound + MRS 2395 (Co-incubation) | Reference |
| IL-1β (mRNA & Release) | ADPβs | Moderate inhibition | Nearly abolished | nih.govwikipedia.orgguidetopharmacology.orgnih.gov |
| IL-6 (mRNA & Release) | ADPβs | Moderate inhibition | Nearly abolished | nih.govwikipedia.orgguidetopharmacology.orgnih.gov |
| TNF-α (mRNA & Release) | ADPβs | Moderate inhibition | Nearly abolished | nih.govwikipedia.orgguidetopharmacology.orgnih.gov |
| Iba-1 (mRNA) | ADPβs | Partial inhibition | Significantly inhibited | nih.govnih.gov |
Role in Microglia-Astrocyte Communication and Astroglial Proliferation
Research indicates that purinergic P2Y13 receptors are predominantly expressed in microglia, with minimal expression observed in astrocytes nih.govfrontiersin.orgnih.govfrontiersin.org. The interplay between microglia and astrocytes is crucial in cerebral inflammation, a common characteristic of neurodegenerative diseases nih.govfrontiersin.orgnih.govfrontiersin.org. During brain inflammation, adenosine (B11128) diphosphate (B83284) (ADP), a product of ATP breakdown, modulates astrogliosis through mechanisms involving microglia-astrocyte communication nih.govfrontiersin.orgnih.govfrontiersin.org.
Studies using co-cultures of astrocytes and microglia have shown that ADPβS, a stable ADP analog, induces astroglial proliferation in astrocyte-only cultures, an effect that is significantly reduced or abolished when microglia are present nih.govfrontiersin.orgnih.govfrontiersin.org. The selective P2Y13 antagonist this compound, at a concentration of 3 µM, was found to restore ADPβS-induced astroglial proliferation in these co-cultures to levels comparable to those observed in astrocyte monocultures nih.govfrontiersin.orgnih.govfrontiersin.org. This suggests that the activation of microglial P2Y13 receptors (and P2Y12 receptors) may lead to the release of messengers that inhibit astroglial proliferation mediated by P2Y1 and P2Y12 receptors on astrocytes nih.govfrontiersin.orgnih.govfrontiersin.org.
Furthermore, P2Y12 receptors exhibit context-dependent effects on astroglial proliferation: they cooperate with P2Y1 receptors in astrocytes to directly stimulate proliferation, while in microglia, they collaborate with P2Y13 receptors to prevent proliferation nih.govfrontiersin.org. In retinal glial progenitors, this compound has been shown to attenuate ADP-mediated increases in intracellular calcium, suggesting that P2Y13 receptors are coupled to calcium mobilization in these proliferating cells researchgate.net. Additionally, ADP-induced phosphorylation of CREB (cAMP response element-binding protein) in these cells is blocked by this compound, indicating that this phosphorylation is mediated by P2Y13 receptors researchgate.net.
However, some studies indicate that this compound, at a concentration of 25 µM, can reduce microglial ramification and surveillance in both wild-type and P2Y13 knockout microglia. This observation suggests that at this concentration, this compound may exert effects on microglial morphology and surveillance through mechanisms independent of P2Y13 receptors nih.gov.
Table 1: Effect of this compound on Astroglial Proliferation in Co-cultures
| Condition | Astroglial Proliferation (Relative to Astrocyte Culture) | Key Receptors Involved | Reference |
| Astrocyte Culture + ADPβS | Increased | P2Y1, P2Y12 | nih.govfrontiersin.orgnih.govfrontiersin.org |
| Co-culture + ADPβS | Abolished/Reduced | Microglial P2Y12, P2Y13 | nih.govfrontiersin.orgnih.govfrontiersin.org |
| Co-culture + ADPβS + this compound (3 µM) | Restored | Microglial P2Y13 | nih.govfrontiersin.orgnih.govfrontiersin.org |
Autonomic Nervous System Studies
Purinergic receptors play a significant role in modulating the autonomic nervous system, particularly in sympatho-inhibition and the regulation of neurotransmitter release nih.govresearchgate.net. ATP is known to be co-released with other neurotransmitters from sympathetic nerves, where it can stimulate various purinergic receptors nih.govresearchgate.netresearchgate.netresearchgate.net.
In pithed rat models, a stable ADP analog, ADPβS, has been observed to inhibit the cardioaccelerator sympathetic drive in a dose-dependent manner nih.govresearchgate.netnih.gov. The cardiac sympatho-inhibition induced by a continuous intravenous infusion of 30 µg/kg/min ADPβS was found to be partially blocked by the intravenous administration of 3000 µg/kg this compound, a P2Y13 receptor antagonist nih.govresearchgate.netnih.gov. However, a lower dose of this compound (1000 µg/kg) did not significantly alter this ADPβS-induced cardiac sympatho-inhibition nih.gov.
Further investigations into cardiovascular regulation have shown that the vasodepressor responses elicited by ADPβS were not significantly affected by this compound at concentrations of 1000 and 3000 µg/kg mdpi.com. In contrast, a high dose of this compound (3000 µg/kg) was effective in reversing ADPβS-induced sensory inhibition in perivascular sensory nerves, suggesting a potential involvement of P2Y13 receptors in this specific context mdpi.com. It is important to note that at very high concentrations, this compound might also interact with P2Y1 and P2Y12 receptors, although specific antagonists for these receptors are typically used for selective blockade mdpi.com.
Table 2: Effect of this compound on Cardiac Sympatho-inhibition in Pithed Rats
| Treatment | Effect on ADPβS-induced Cardiac Sympatho-inhibition | Reference |
| This compound (1000 µg/kg) | Unchanged | nih.gov |
| This compound (3000 µg/kg) | Partially Blocked | nih.govresearchgate.netnih.gov |
Purinergic receptors, including P2Y subtypes, are known to modulate neurotransmitter release at presynaptic terminals. ATP, acting as a co-transmitter, can inhibit noradrenaline release by influencing P2Y autoreceptors researchgate.net.
In studies investigating the presynaptic modulation of noradrenaline release, this compound (10 µM) did not show any effect on tritium (B154650) overflow in the epididymal vas deferens, a measure indicative of noradrenaline release researchgate.net. This finding suggests that P2Y13 receptors may not be directly involved in the presynaptic modulation of noradrenaline release in this specific model researchgate.net. However, other research in pithed rats indicates that ADPβS inhibits noradrenaline release from cardioaccelerator sympathetic nerves, with P2Y12 receptors playing a more prominent role, and P2Y13 receptors contributing to a lesser extent mdpi.com.
Current research does not provide specific detailed findings on the direct presynaptic modulation of acetylcholine (B1216132) release by this compound.
Ocular Glandular Cell Signaling (e.g., Lacrimal Gland Myoepithelial Cells)
While this compound has been shown to affect retinal glial progenitors by modulating ADP-mediated intracellular calcium increases and CREB phosphorylation researchgate.net, detailed research findings focusing specifically on the application of this compound in ocular glandular cell signaling, such as in lacrimal gland myoepithelial cells, are not extensively documented in the available literature.
Hematopoietic and Immune Systems Research
This compound is a valuable tool for investigating the role of the P2Y13 receptor within the hematopoietic and immune systems medchemexpress.com. Its high selectivity for the P2Y13 receptor allows for targeted studies to elucidate the receptor's functions in these complex biological contexts medchemexpress.com.
Megakaryocyte and Platelet Biology Studies
Megakaryocytes, the precursor cells for platelets, express all eight known subtypes of P2Y receptors and are known to constitutively release ADP nih.govresearchgate.net. This endogenous ADP plays a crucial role in regulating megakaryocyte function, particularly in the process of proplatelet formation, which is essential for platelet production nih.govresearchgate.net.
This compound, as a specific P2Y13 inhibitor, has been demonstrated to inhibit proplatelet formation by megakaryocytes in a concentration-dependent manner nih.govresearchgate.netunimi.it. Maximal inhibition of approximately 50% was observed at a concentration of 10 µM nih.gov. Importantly, this compound did not affect megakaryocyte ploidy, morphology, or viability, indicating a specific effect on proplatelet formation rather than general cellular health nih.govresearchgate.net.
Further mechanistic studies have revealed that this compound inhibits the phosphorylation of Akt and ERK1/2 in human mature megakaryocytes nih.govresearchgate.netunimi.it. These signaling pathways are known to be involved in the regulation of proplatelet formation, suggesting that P2Y13 receptor activation influences this process through Akt and ERK1/2 phosphorylation nih.govresearchgate.netunimi.it. The importance of P2Y13 in this process is further highlighted by observations in megakaryocytes from patients with severe congenital P2Y12 deficiency, where proplatelet formation remained normal but was still inhibited by this compound, underscoring the distinct role of P2Y13 over P2Y12 in this context nih.govresearchgate.net. Additionally, this compound (10 µM) was found to inhibit ADP-induced calcium mobilization in human megakaryocytes to a greater extent than a P2Y1 antagonist, further supporting the involvement of P2Y13 in calcium signaling within these cells haematologica.org.
Table 3: Effect of this compound on Megakaryocyte Function
| Parameter | Effect of this compound (10 µM) | Reference |
| Proplatelet Formation | Inhibited (approx. 50%) | nih.govresearchgate.netunimi.it |
| Megakaryocyte Ploidy | No effect | nih.govresearchgate.net |
| Megakaryocyte Morphology | No effect | nih.govresearchgate.net |
| Megakaryocyte Viability | No effect | nih.govresearchgate.net |
| Akt Phosphorylation | Inhibited | nih.govresearchgate.netunimi.it |
| ERK1/2 Phosphorylation | Inhibited | nih.govresearchgate.netunimi.it |
| ADP-induced Ca2+ Mobilization | Inhibited | haematologica.org |
Mechanistic Dissection of P2Y12 versus P2Y13 Receptor Roles in Platelet BiogenesisResearch indicates that the P2Y13 receptor, rather than P2Y12, plays a crucial role in adenosine diphosphate (ADP)-regulated pro-platelet formation by megakaryocytesnih.govalessandrabalduini.com. Human megakaryocytes constitutively release ADP, which then interacts with P2Y13 to regulate pro-platelet formationnih.govalessandrabalduini.com. This is supported by findings that while P2Y12 inhibitors like cangrelor (B105443) and 2-MeSAMP also interact with P2Y13, the specific P2Y13 inhibitor this compound consistently inhibits pro-platelet formationnih.gov. Furthermore, megakaryocytes derived from patients with severe congenital P2Y12 deficiency exhibited normal pro-platelet formation, which was subsequently inhibited by this compound, reinforcing the specific involvement of P2Y13 in this processnih.govalessandrabalduini.com.
Table 1: Effect of P2Y Receptor Antagonists on Pro-platelet Formation
| Antagonist | Target Receptor | Effect on Pro-platelet Formation | Reference |
| This compound | P2Y13 | Inhibits | nih.govresearchgate.net |
| Cangrelor | P2Y12, P2Y13 | Inhibits | nih.govunimi.itnih.gov |
| 2-MeSAMP | P2Y12, P2Y13 | Inhibits | nih.gov |
| MRS 2179 | P2Y1 | No inhibition | nih.gov |
| Ticagrelor | P2Y12 | No inhibition | unimi.itnih.gov |
Mast Cell Mechanosensitivity and ATP Release Research
This compound plays a role in modulating ATP release from mast cells. Mechanosensitive ATP release from mast cells is facilitated by paracrine/autocrine stimulation of purinergic receptors, including P2Y13 and P2X7 nih.gov. Studies have shown that secondary ATP liberation induced by low concentrations of exogenous ATP (50 nmol/L) in mast cells can be reduced by this compound, a specific P2Y13 receptor antagonist, or by P2Y13 gene interference nih.govmdpi.com. This suggests that P2Y13 receptors are involved in the amplification cascade of ATP-induced ATP release in mast cells nih.govresearchgate.net.
Role in Modulating Inflammatory Responses in Animal Models
This compound has demonstrated significant anti-inflammatory effects in various animal models, primarily by targeting the P2Y13 receptor.
Regulation of Alarmin Release (e.g., IL-33, HMGB1)In mouse models of allergen-induced inflammation, such as those exposed to house dust mite (HDM), cockroach, or Alternaria antigen, pre-treatment with this compound reduced airway concentrations of high-mobility group box protein 1 (HMGB1) and interleukin-33 (IL-33)nih.govnih.gov. These alarmins are critical drivers of type 2 inflammation in asthmanih.govnih.govplos.orgmedicaljournals.se. This compound attenuated the nuclear-to-cytoplasmic translocation of HMGB1 and IL-33 in airway epithelial cells and their subsequent extracellular release, highlighting the central role of the P2Y13 receptor in regulating alarmin releasenih.govnih.govresearchgate.net.
Table 2: Impact of this compound on Alarmin Release in Allergen-Induced Asthma Models
| Alarmin | Effect of this compound Treatment | Model System | Reference |
| HMGB1 | Reduced airway concentrations, attenuated nuclear-to-cytoplasmic translocation, abrogated extracellular release | Mouse models of acute and chronic asthma, human/mouse airway epithelial cells | nih.govnih.gov |
| IL-33 | Reduced airway concentrations, attenuated extracellular release | Mouse models of acute and chronic asthma, human/mouse airway epithelial cells | nih.govnih.gov |
Impact on Inflammatory Cell Infiltration (e.g., Neutrophils, Eosinophils)this compound treatment has been shown to reduce inflammatory cell infiltration in respiratory and intestinal inflammatory models. In mouse models of acute asthma, pre-treatment with this compound significantly reduced airway inflammatory cell infiltration, including eosinophils and neutrophils, and attenuated concentrations of type 2 inflammatory cytokines such as IL-4 and IL-5 in bronchoalveolar lavage fluid (BALF)nih.govnih.govfrontiersin.org. In a chronic asthma model simulating rhinovirus-induced exacerbations, P2Y13 receptor inhibition by this compound also reduced eosinophil and neutrophil numbers in BALF, along with IL-4 and IL-13 levels in BALFnih.gov.
Beyond respiratory inflammation, this compound has demonstrated efficacy in intestinal inflammation. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, treatment with this compound alleviated inflammation, epithelial damage, and ulceration nih.govresearchgate.netresearchgate.net. It significantly inhibited weight loss, reduced the disease activity index, and decreased cecal edema and colon shortening nih.govresearchgate.netresearchgate.net. Furthermore, this compound treatment reduced the mRNA expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in mouse colon tissues, while increasing the expression of the anti-inflammatory cytokine IL-10 nih.govresearchgate.net. These findings suggest that P2Y13 activation can exacerbate intestinal mucosal barrier destruction, and its inhibition by this compound can mitigate this effect nih.govresearchgate.net.
Table 3: Impact of this compound on Inflammatory Cell Infiltration and Cytokines
| Inflammatory Marker | Effect of this compound Treatment | Model System | Reference |
| Eosinophils | Reduced infiltration in BALF | Mouse asthma models | nih.govnih.govfrontiersin.org |
| Neutrophils | Reduced infiltration in BALF | Mouse asthma models | nih.govnih.gov |
| IL-4, IL-5, IL-13 | Attenuated concentrations in BALF | Mouse asthma models | nih.gov |
| IL-6, IL-1β, TNF-α | Reduced mRNA expression in colon tissue | DSS-induced colitis (mice) | nih.govresearchgate.net |
| IL-10 | Increased mRNA expression in colon tissue | DSS-induced colitis (mice) | researchgate.net |
Vascular Biology and Endothelial Cell Research
Effects on Cell Cycle Progression in Vascular Endothelial Cells
Research into the effects of this compound on vascular endothelial cells, such as human umbilical vein endothelial cells (HUVEC), has revealed its influence on cell proliferation and nucleolin regulation. Studies indicate that this compound itself can induce inhibition of cell proliferation at concentrations ranging from 50 to 100 µM. fishersci.selipidmaps.orgbioinformation.net
Interestingly, while adenosine diphosphate (ADP) is known to inhibit cell proliferation by inducing cell cycle arrest in the S phase and promoting apoptosis in vascular endothelial cells, this effect is mediated through the down-regulation of nucleolin. fishersci.selipidmaps.orgnih.gov However, pre-treatment with this compound did not reverse the ADP-induced inhibition of cell proliferation. fishersci.selipidmaps.org Furthermore, this compound did not inhibit the ADP-induced down-regulation of nucleolin, and surprisingly, this compound itself was observed to down-regulate nucleolin protein levels. lipidmaps.orgnih.gov It has been noted that HUVEC express the P2Y13 receptor but not the P2Y1 or P2Y12 receptors, yet the ADP-induced effects on cell proliferation and apoptosis were not attributed to the activation of P2Y1, P2Y12, or P2Y13 receptors. fishersci.selipidmaps.org
The findings suggest that this compound's impact on vascular endothelial cell proliferation and nucleolin levels might occur independently of its P2Y13 antagonistic activity in the context of ADP-induced effects.
Table 1: Effects of this compound on Vascular Endothelial Cells
| Effect on HUVEC | Concentration Range (µM) | Observation | Reference |
| Cell Proliferation Inhibition | 50–100 | Induced inhibition | fishersci.selipidmaps.orgbioinformation.net |
| Reversal of ADP-induced Proliferation Inhibition | Pre-treatment | No reversal | fishersci.selipidmaps.org |
| Inhibition of ADP-induced Nucleolin Down-regulation | Not specified | No inhibition | lipidmaps.orgnih.gov |
| Direct Nucleolin Down-regulation | Not specified | Induced down-regulation | lipidmaps.orgnih.gov |
Gastrointestinal System Research
This compound, as a competitive antagonist of the P2Y13 receptor, has shown significant potential in gastrointestinal system research, particularly in the context of inflammatory bowel diseases like ulcerative colitis (UC). nih.gov The P2RY13 receptor is known to be upregulated in UC patients, and its activation can exacerbate intestinal mucosal barrier destruction. citeab.comguidetopharmacology.org Pharmacological inhibition of P2RY13 with this compound has demonstrated the ability to significantly attenuate intestinal mucosal barrier disruption in preclinical models. citeab.comguidetopharmacology.org
Impact on Intestinal Mucosal Barrier Integrity in Colitis Models
In dextran sulfate sodium (DSS)-induced colitis models, this compound treatment has been shown to mitigate several key indicators of disease severity. Treatment with this compound resulted in reduced colon shortening, alleviated weight loss, and decreased tissue damage. citeab.com Furthermore, this compound treatment improved the integrity of tight junctions compromised by DSS. citeab.comresearcherslinks.com
The compound also significantly reduced the number of TUNEL-positive cells, indicating a decrease in apoptosis within the intestinal tissue. citeab.comresearcherslinks.com Western blot analysis of colon tissues from this compound-treated mice revealed higher levels of tight junction proteins such as Zonula Occludens-1 (ZO-1) and Occludin, along with increased levels of the anti-apoptotic protein Bcl-2, and decreased levels of the pro-apoptotic protein Bax, compared to DSS-treated mice. citeab.comresearcherslinks.com Additionally, this compound treatment led to a significant increase in the expression of ZO-1 and Mucin 2 (MUC-2) in DSS-induced colitis. researcherslinks.com Alcian Blue-Periodic Acid-Schiff (AB-PAS) staining further indicated an increase in mucin secretion from colonic glands when P2Y13 activity was inhibited by this compound. researcherslinks.com
Table 2: Effects of this compound on Intestinal Mucosal Barrier in Colitis Models
| Model/Cell Type | Parameter Measured | Effect of this compound Treatment | Reference |
| DSS-induced Colitis (Mice) | Colon Shortening | Reduced | citeab.com |
| Weight Loss | Alleviated | citeab.com | |
| Tissue Damage | Reduced | citeab.com | |
| Tight Junctions | Improved | citeab.comresearcherslinks.com | |
| TUNEL-positive Cells (Apoptosis) | Significantly decreased | citeab.comresearcherslinks.com | |
| ZO-1 Expression | Increased | citeab.comresearcherslinks.com | |
| Occludin Expression | Increased | citeab.comresearcherslinks.com | |
| Bcl-2 Expression | Increased | citeab.comresearcherslinks.com | |
| Bax Expression | Decreased | citeab.comresearcherslinks.com | |
| MUC-2 Expression | Increased | researcherslinks.com | |
| Mucin Secretion | Increased | researcherslinks.com | |
| LPS-induced NCM460 Cells | Transepithelial Electrical Resistance (TEER) | Alleviated reduction | citeab.com |
| Tight Junction Disruption | Reduced | citeab.com | |
| Cell Apoptosis | Reduced | citeab.com | |
| Intestinal Barrier Destruction | Reduced | citeab.com |
Attenuation of Inflammatory Cytokine Expression (e.g., IL-6) in Intestinal Cells
This compound has also demonstrated an ability to modulate inflammatory cytokine expression, particularly Interleukin-6 (IL-6). In the colonic mucosa of mice with colitis, this compound treatment significantly inhibited the expression of IL-6. citeab.comguidetopharmacology.org This is a crucial finding, as P2RY13 activation is known to increase IL-6 expression and influence Signal Transducer and Activator of Transcription 3 (STAT3) signaling. citeab.comguidetopharmacology.org The mechanism suggests that P2RY13 can exacerbate intestinal mucosal barrier destruction by activating the IL-6/STAT3 pathway. citeab.comguidetopharmacology.org
Beyond intestinal cells, this compound has also shown efficacy in attenuating IL-6 production in other cellular contexts. For instance, in LPS-stimulated KUP5 cells (liver Kupffer cells), this compound was observed to markedly inhibit the LPS-induced increase in IL-6. ctdbase.org These findings highlight this compound's potential in mitigating inflammatory responses by targeting the P2Y13 receptor and subsequently reducing pro-inflammatory cytokine levels like IL-6.
Table 3: Impact of this compound on Inflammatory Cytokine Expression
| Cellular/Tissue Context | Cytokine Measured | Effect of this compound Treatment | Reference |
| Colonic Mucosa (Mice) | IL-6 Expression | Significantly inhibited | citeab.comguidetopharmacology.org |
| LPS-stimulated KUP5 Cells | IL-6 Increase | Markedly inhibited | ctdbase.org |
Methodological Applications and Experimental Approaches Utilizing Mrs 2211
In Vitro Pharmacological Assays
In vitro assays are indispensable for characterizing the pharmacological profile of compounds like MRS 2211. These controlled laboratory experiments allow for precise measurement of its interaction with its target receptor and its effect on cellular functions, independent of the complex systemic variables present in whole-organism studies.
Receptor Binding Studies (e.g., Radioligand Binding)
Receptor binding studies are employed to determine the affinity and selectivity of a compound for its target. This compound has been identified as a competitive antagonist for the P2Y13 receptor. medchemexpress.comtocris.comscbt.com This means it binds to the same site as the endogenous agonist but does not activate the receptor, instead blocking the agonist from binding.
Pharmacological data indicates that this compound exhibits a pIC50 of 5.97 at the P2Y13 receptor. medchemexpress.comtocris.com The pIC50 value is the negative logarithm of the IC50, a measure of the concentration of an inhibitor required to reduce the activity of a biological process by half. Furthermore, these studies have demonstrated significant selectivity for the P2Y13 receptor. This compound displays over 20-fold greater selectivity for the P2Y13 receptor compared to the related P2Y1 and P2Y12 receptors. medchemexpress.comtocris.com While detailed radioligand binding assays are more established for P2Y1 and P2Y12 receptors, competitive binding experiments are utilized to confirm the selectivity profile of compounds like this compound. biorxiv.orgnih.gov
| Parameter | Value | Receptor Target | Notes |
|---|---|---|---|
| Mechanism of Action | Competitive Antagonist | P2Y13 | Binds to the receptor at the same site as the agonist, preventing activation. medchemexpress.comtocris.com |
| Potency (pIC50) | 5.97 | P2Y13 | Indicates the concentration required to inhibit 50% of the receptor's response. tocris.com |
| Selectivity | > 20-fold | P2Y13 vs. P2Y1/P2Y12 | Demonstrates a higher affinity for the P2Y13 receptor over other P2Y subtypes. tocris.com |
Functional Assays (e.g., Label-Free Cellular Response Assays)
Functional assays are designed to measure the biological response of cells following receptor activation or inhibition. For G protein-coupled receptors (GPCRs) like the P2Y family, these assays often monitor downstream signaling events. nih.gov Label-free technologies, which measure phenotypic responses such as changes in cellular electrical impedance or refractive index, are powerful tools for this purpose as they can assess the integrated cellular response in real-time without the need for dyes or reporters. nih.gov
In the context of this compound, a functional assay would typically involve stimulating cells expressing the P2Y13 receptor with an agonist, such as ADPβS, and measuring the cellular response. mdpi.com The addition of this compound would be expected to inhibit this response in a concentration-dependent manner, confirming its antagonistic activity. Such assays have been used to demonstrate that this compound can block specific physiological responses mediated by the P2Y13 receptor, such as the late vasopressor response to ADPβS stimulation. mdpi.com This approach allows for the characterization of ligand-directed functional selectivity and biased antagonism. researchgate.net
Cell Proliferation and Viability Assays
To investigate the role of the P2Y13 receptor in cell growth, survival, and death, researchers utilize cell proliferation and viability assays. These methods quantify the number of healthy, metabolically active cells in a culture. bio-rad.com Common techniques include measuring metabolic activity (e.g., using resazurin-based reagents), quantifying DNA content with fluorescent dyes, or tracking the synthesis of new DNA by monitoring the incorporation of nucleoside analogs like EdU. thermofisher.com
This compound is used in these experimental setups to determine if P2Y13 receptor signaling impacts cellular proliferation or apoptosis. For instance, studies have implicated the P2Y13 receptor in processes such as ADP-induced cell cycle arrest and apoptosis in vascular endothelial cells. tocris.com By treating cells with a P2Y13 agonist in the presence and absence of this compound, researchers can dissect the specific contribution of this receptor to cell fate decisions.
Intracellular Calcium Measurement Techniques
Many P2Y receptors, as GPCRs, signal through the mobilization of intracellular calcium (Ca2+), a universal second messenger that regulates a multitude of cellular functions. berthold.comfsu.edu Therefore, measuring changes in intracellular Ca2+ concentration is a direct way to assess receptor activation. nih.gov
Common techniques involve pre-loading cells with fluorescent Ca2+ indicators, such as Fura-2 or Calcium Green-1, or using bioluminescent proteins like aequorin. berthold.comnih.govthermofisher.com Upon agonist stimulation of the P2Y13 receptor, a transient increase in intracellular Ca2+ is expected. In this context, this compound is used as a specific antagonist to block this Ca2+ flux. The inhibition of the agonist-induced calcium signal by this compound provides strong evidence of its antagonistic effect at the P2Y13 receptor and allows for quantification of its potency in a functional cellular context. thermofisher.com
Protein Phosphorylation Analysis (e.g., Western Blotting)
Signal transduction cascades initiated by GPCR activation typically involve a series of protein phosphorylation events mediated by protein kinases. Analyzing the phosphorylation state of key downstream proteins can provide insight into the specific signaling pathways engaged by the receptor. ptglab.com Western blotting is the most common method used for this purpose. raybiotech.com
This technique involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies that specifically recognize the phosphorylated form of a target protein. bio-rad-antibodies.com To study P2Y13 signaling, cells can be treated with a P2Y13 agonist with or without pre-incubation with this compound. Cell lysates are then analyzed by Western blot for the phosphorylation of signaling proteins such as members of the MAPK pathway (e.g., ERK1/2). A decrease in agonist-induced phosphorylation in the presence of this compound would demonstrate the compound's ability to block downstream signaling events. For robust analysis, it is crucial to use appropriate controls, such as phosphatase inhibitors during sample preparation and antibodies against the total, non-phosphorylated form of the protein. ptglab.com
Gene Expression Profiling (e.g., RT-PCR, Bioinformatics Analysis)
To understand the long-term effects of P2Y13 receptor signaling, researchers often investigate changes in gene expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for measuring the expression levels of particular genes. researchgate.netnih.gov
In a typical experiment, cells are treated with a P2Y13 agonist, this compound, or a combination of both. After treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). youtube.com The cDNA is then used as a template in a qPCR reaction with primers specific to the genes of interest. By using this compound to block the receptor, researchers can confirm that the observed changes in gene expression are indeed mediated by P2Y13 activation. nih.gov
For broader, more exploratory studies, techniques like microarrays or RNA-sequencing are used to profile the expression of thousands of genes simultaneously. The resulting large datasets are then analyzed using bioinformatics tools. nih.govnih.goviadb.org This approach can identify novel gene networks and cellular pathways regulated by P2Y13 receptor signaling, providing new avenues for future research where this compound can be used for further validation.
Preclinical In Vivo Model Applications of this compound
The selective P2Y13 receptor antagonist, this compound, has been instrumental as a pharmacological tool in a variety of preclinical in vivo models to elucidate the physiological and pathophysiological roles of the P2Y13 receptor. These studies span across several therapeutic areas, including neuropathic pain, inflammatory bowel disease, asthma, and cardiovascular hemodynamics.
Animal Models for Pain and Neuropathic Conditions
This compound has been investigated for its potential therapeutic effects in animal models of neuropathic pain, a condition often refractory to current treatments. The P2Y13 receptor is implicated in the modulation of pain signaling, particularly in the spinal cord.
A key study utilized a rat model of diabetic neuropathic pain induced by streptozotocin (B1681764) (STZ). In this model, intrathecal administration of this compound demonstrated a significant anti-nociceptive effect in the early stages of diabetic neuropathy. The antagonist produced a dose-dependent reversal of mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful. The maximal effect was observed two hours after injection. nih.gov This research highlighted that the analgesic effects of this compound are potentially mediated by the downregulation of pro-inflammatory cytokines IL-1β and IL-6 in the dorsal spinal cord. By blocking the P2Y13 receptor, this compound was shown to inhibit the activation of the JAK2/STAT3 signaling pathway and decrease the phosphorylation of the NMDA receptor subunit NR2B, both of which are crucial in the central sensitization processes underlying chronic pain. nih.gov
Table 1: Effect of Intrathecal this compound on Mechanical Nociceptive Threshold in a Rat Model of Diabetic Neuropathic Pain
| Treatment Group | Dose (pM) | Maximal Reversal of Mechanical Allodynia |
|---|---|---|
| Vehicle | - | No significant reversal |
| This compound | 10 | Significant analgesic effect |
| This compound | 50 | Dose-dependent reversal |
| This compound | 100 | Dose-dependent reversal |
Data derived from a study on STZ-induced diabetic neuropathic pain in rats, showing the dose-dependent analgesic effect of this compound. nih.gov
Models of Inflammatory Bowel Disease (IBD)
The role of the P2Y13 receptor in the pathogenesis of inflammatory bowel disease (IBD) has been explored using this compound in animal models of colitis. These studies suggest that P2Y13 receptor activation may exacerbate intestinal inflammation by compromising the intestinal mucosal barrier.
In a mouse model of ulcerative colitis, pharmacological antagonism of the P2Y13 receptor with this compound was found to significantly attenuate the disruption of the intestinal mucosal barrier. nih.govnih.gov The study revealed that P2Y13 receptor expression is elevated in the inflamed intestinal tissues of both human ulcerative colitis patients and in the mouse model. By inhibiting the P2Y13 receptor, this compound was shown to increase the expression of intestinal tight junction proteins and reduce apoptosis in colonic epithelial cells. nih.govnih.gov The mechanism underlying this protective effect appears to involve the inhibition of the IL-6/STAT3 signaling pathway, which is a critical pathway in driving inflammatory responses in the gut. nih.govnih.gov
Models of Asthma and Airway Inflammation
This compound has been extensively studied in murine models of asthma and airway inflammation, providing significant insights into the role of the P2Y13 receptor in the pathogenesis of allergic airway disease.
In a house dust mite (HDM)-induced model of experimental asthma, pretreatment with this compound was shown to significantly attenuate key features of the disease. nih.gov Specifically, this compound treatment led to a reduction in the numbers of airway eosinophils and neutrophils, as well as CD4+ Th2 cells in the lungs. Furthermore, the production of the pro-inflammatory cytokines IL-4 and IL-5 in the airways was significantly diminished following P2Y13 receptor inhibition with this compound. nih.govnih.gov This was accompanied by a reduction in goblet-cell metaplasia, a characteristic feature of airway remodeling in asthma. nih.govnih.gov The study also demonstrated that P2Y13 receptor activation is involved in the release of the alarmins IL-33 and HMGB1 from airway epithelial cells in response to aeroallergens. By blocking this receptor, this compound can suppress these upstream inflammatory signals. nih.gov
Table 2: Effects of this compound on Inflammatory Markers in a Murine Model of HDM-Induced Asthma
| Inflammatory Marker | Effect of this compound Treatment |
|---|---|
| Airway Eosinophils | Significantly attenuated |
| Airway Neutrophils | Significantly attenuated |
| CD4+ Th2 Cells | Significantly attenuated |
| IL-4 Production | Significantly diminished |
| IL-5 Production | Significantly diminished |
| Goblet-Cell Metaplasia | Reduced |
Summary of findings from a study investigating the effects of this compound in a house dust mite (HDM)-induced experimental asthma model in mice. nih.govnih.gov
Cardiovascular Hemodynamic Models (e.g., Pithed Rat Models)
The pithed rat model is a classic in vivo preparation used to study the peripheral cardiovascular effects of pharmacological agents in the absence of central nervous system and reflex influences. This compound has been utilized in this model to characterize the role of the P2Y13 receptor in the regulation of blood pressure.
Ex Vivo Organ and Tissue Perfusion Studies
Ex vivo organ and tissue perfusion systems provide a valuable platform for studying the direct pharmacological effects of compounds on isolated organs, bridging the gap between in vitro and in vivo research. While specific studies detailing the use of this compound in ex vivo perfusion models are not extensively documented in publicly available literature, the principles of this methodology suggest its potential utility.
These systems allow for the maintenance of organ viability outside the body, enabling the controlled administration of pharmacological agents and the assessment of physiological responses. scireq.comfrontiersin.org For instance, an isolated perfused lung preparation could be used to investigate the direct effects of this compound on airway smooth muscle tone and inflammatory responses to allergens in the absence of systemic influences. Similarly, an isolated perfused heart model could be employed to study the direct effects of P2Y13 receptor antagonism on cardiac function and responses to ischemic injury. scireq.com The use of this compound in such models would allow for a detailed examination of its organ-specific effects and mechanisms of action.
Chemical Biology and Structure Activity Relationship Sar of Mrs 2211
Structural Classification and Derivatization Background
Key Chemical Moieties and Their Contribution to P2Y13 Selectivity
The specific contributions of its chemical moieties to this selectivity are critical:
Phosphonooxymethyl Group: This phosphate (B84403) ester moiety is integral to the compound's structure and activity tocris.comcenmed.comwikipedia.orgfishersci.ca. While crucial for its pharmacological profile, it has been noted that the phosphate ester group, along with the aryl diazo linkage, can contribute to instability in biological tissue systems nih.gov.
Aryl Diazo Linkage and Chloronitrophenyl Moiety: The presence of the aryl diazo linkage (an azo group) directly connected to a 2-chloro-5-nitrophenyl group is a significant determinant of potency tocris.comcenmed.comwikipedia.orgfishersci.ca. Studies have shown that 6-(3-nitrophenylazo) derivatives of pyridoxal-5′-phosphate exhibit the highest antagonistic potency, underscoring the importance of this specific aromatic substitution pattern for effective P2Y13 receptor binding ctdbase.org.
Pyridoxal (B1214274) Phosphate Backbone: As a derivative of pyridoxal phosphate, the foundational pyridine (B92270) structure provides the scaffold upon which the other functional groups are appended, enabling specific interactions within the P2Y13 receptor binding site nih.govctdbase.org.
The P2Y13 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi proteins, leading to the inhibition of adenylyl cyclase activity nih.govtocris.comamdb.online. MRS 2211's ability to competitively antagonize this receptor suggests that its key moieties engage with the orthosteric binding site, preventing the natural ligand (ADP) from activating the receptor. Furthermore, this compound has been shown to inhibit ADP-induced inositol (B14025) trisphosphate (IP3) formation ctdbase.org and to downregulate inflammatory pathways by inhibiting IL-6 production and STAT3 phosphorylation, which are processes mediated by P2Y13 guidetopharmacology.org.
| Receptor | This compound Activity | pIC50 / Selectivity | Coupling |
|---|---|---|---|
| P2Y13 | Competitive Antagonist | 5.97 (pIC50) tocris.comcenmed.comwikipedia.orgtocris.comnih.govguidetopharmacology.org | Gi protein-coupled (inhibits adenylyl cyclase) nih.govtocris.comamdb.online |
| P2Y1 | Antagonist (lower potency) | >20-fold selectivity over P2Y1 tocris.comcenmed.comwikipedia.orgctdbase.orgtocris.comnih.govguidetopharmacology.orgnih.gov | Gq protein-coupled (activates PLCβ) nih.govtocris.comamdb.online |
| P2Y12 | Antagonist (lower potency) | >20-fold selectivity over P2Y12 tocris.comcenmed.comwikipedia.orgctdbase.orgtocris.comnih.govguidetopharmacology.orgnih.gov | Gi protein-coupled (inhibits adenylyl cyclase) nih.govtocris.comamdb.online |
Strategies for Rational Design of P2Y13 Modulators
The development and characterization of this compound provide a valuable foundation for the rational design of novel P2Y13 modulators. Strategies for designing such compounds often leverage the insights gained from existing ligands and the structural understanding of the target receptor.
Lead Optimization from Existing Scaffolds: this compound itself serves as a prime example of lead optimization, having been derived from pyridoxal phosphate and PPADS nih.govctdbase.orgnih.gov. This approach involves systematically modifying the structure of known active compounds to improve potency, selectivity, and pharmacokinetic properties. The observation that specific substitutions, such as the 6-(3-nitrophenylazo) derivatives, significantly enhance potency ctdbase.org guides future synthetic efforts.
Addressing Chemical Instability: A key consideration for future P2Y13 modulators, as highlighted by this compound, is the inherent instability of certain chemical moieties in tissue systems, particularly the phosphate ester group and the aryl diazo linkage nih.gov. Rational design efforts should focus on developing bioisosteric replacements for these labile groups that maintain or improve receptor affinity while enhancing metabolic stability and bioavailability. This could involve exploring non-hydrolyzable phosphate mimetics or more stable aromatic linkers.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies remain fundamental. By systematically varying substituents on the pyridine core, the chloronitrophenyl group, and the phosphonooxymethyl moiety, researchers can map the precise structural requirements for optimal P2Y13 binding and selectivity. This involves synthesizing a series of analogues and evaluating their pharmacological profiles across various P2Y receptor subtypes. The differential selectivity observed between this compound and its analogue MRS 2603 (which antagonizes both P2Y1 and P2Y13 receptors) ctdbase.org underscores the sensitivity of receptor selectivity to subtle structural changes.
Leveraging Structural Biology and Computational Approaches: While direct high-resolution structural data for P2Y13 with this compound are not widely available, the growing understanding of other P2Y receptor structures (e.g., P2Y1 and P2Y12) through crystallography and homology modeling provides critical insights nih.govbio-techne.com. These structural models can be utilized in structure-based drug design (SBDD) approaches, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, to predict binding modes and guide the design of novel chemical entities with improved receptor interactions. Computational methods can also aid in predicting ADME (absorption, distribution, metabolism, and excretion) properties, facilitating the design of compounds with more favorable pharmacokinetic profiles.
Targeting Specific Binding Pockets: Rational design can aim to exploit unique features of the P2Y13 binding pocket that differentiate it from other P2Y subtypes. This might involve designing compounds that form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with residues unique to P2Y13. The fact that this compound is a competitive antagonist suggests that future designs could focus on compounds that occupy the orthosteric binding site or allosteric sites that modulate orthosteric ligand binding.
By integrating insights from the chemical biology of this compound with advanced synthetic and computational methodologies, the rational design of more potent, selective, and stable P2Y13 modulators can be achieved, paving the way for new pharmacological tools and potential therapeutic agents.
Future Research Directions and Unresolved Questions
Elucidating Novel P2Y13-Mediated Pathways
While P2Y13 is predominantly recognized as a Gi-coupled receptor, recent findings suggest its capacity for versatile signaling, including coupling to Gs/Gq proteins and activating diverse intracellular pathways such as mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) axis. A significant unresolved question pertains to the comprehensive mapping of these intricate signaling networks. Future research needs to delineate the full spectrum of P2Y13-mediated downstream effectors and investigate the precise mechanisms of its cross-talk with other signaling systems, particularly non-canonical pathways.
For instance, the P2Y13 receptor's involvement in regulating the cAMP/PKA/CREB pathway presents a dual effect dependent on adenosine (B11128) diphosphate (B83284) (ADP) concentration, where high concentrations activate and nanomolar concentrations suppress the pathway. Further studies are required to fully elucidate this complex coordination and its implications for cellular function. Additionally, MRS 2211 treatment has been shown to significantly inhibit the expression of interleukin-6 (IL-6) and affect STAT3, suggesting a role for P2Y13 in the IL-6/STAT3 signaling pathway in inflammation. Future investigations should focus on confirming these pathways and exploring the molecular intricacies that govern P2Y13's influence on inflammatory responses.
Exploring Broader Biological Roles of P2Y13 Receptors using this compound
This compound has been instrumental in identifying various biological roles for P2Y13 receptors, including their involvement in cholesterol and glucose metabolism, bone homeostasis, and specific functions within the central nervous system, such as neuroprotection and pain transmission. It has also been implicated in intestinal inflammation and the regulation of adult neural stem cells.
However, a crucial unresolved question revolves around the specificity of this compound as a chemical probe. Studies have demonstrated that this compound can affect microglial cells even in P2Y13 knockout mice, indicating potential off-target effects or actions independent of P2Y13 receptors. This finding significantly limits the confidence in attributing observed effects solely to P2Y13 antagonism in complex in vivo systems when using this compound. Therefore, a primary future research direction involves the development of more selective P2Y13 probes to definitively confirm and expand upon these biological roles. The use of P2Y13 knockout models remains vital to validate findings obtained with this compound and to precisely define the receptor's specific contributions to various physiological and pathological processes. Furthermore, the contribution of P2Y13 receptors to platelet functionality, despite their presence on platelets, remains largely unestablished and warrants further investigation.
Advancements in Chemical Probes for Purinergic Signaling
The field of purinergic signaling continuously seeks more selective and potent chemical probes to dissect the roles of individual receptor subtypes. Beyond traditional radioligands, the development of fluorescent and covalent ligands is gaining increasing importance for applications in G protein-coupled receptor (GPCR) structural biology and advanced detection techniques like fluorescence resonance energy transfer (FRET) and flow cytometry.
Future research should prioritize the discovery and synthesis of novel chemical scaffolds for P2Y13 antagonists and agonists that offer improved selectivity and optimized pharmacokinetic profiles. The exploration of allosteric modulators for P2Y13 is another promising avenue, particularly given that signaling bias is not yet well characterized for many known purinergic ligands. Developing probes suitable for in vivo imaging would also represent a significant advancement, allowing for the real-time tracking of P2Y13 activity and distribution in living systems.
Integration with Computational and "Omics" Methodologies
The integration of computational and "omics" methodologies is becoming increasingly vital for a comprehensive understanding of purinergic signaling in both health and disease. Computational approaches, such as molecular dynamics simulations, are already being utilized to gain insights into receptor-ligand interactions and structure-function relationships of purinergic receptors.
"Omics" methodologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. For example, multi-omics screening has identified P2Y13 as a potential prognostic biomarker in lung adenocarcinoma, and brain multi-omics data have revealed dysregulation of P2Y13 in Alzheimer's disease. Future research will increasingly leverage artificial intelligence (AI) and machine learning algorithms in conjunction with multi-omics data. This integration holds immense potential for predicting novel P2Y13-related pathways, identifying new therapeutic targets, and unraveling the complex interplay within the purinergic system. Furthermore, combining high-resolution structural biology techniques (e.g., cryo-electron microscopy of P2Y13) with advanced computational modeling will be crucial for the rational design of next-generation ligands with enhanced specificity and desired pharmacological properties.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium (B8443419) salt | wikipedia.orgnih.govmdpi.com |
| Molecular Weight | 474.66 | wikipedia.orgnih.govmdpi.com |
| Purity | ≥96% (HPLC) | wikipedia.orgnih.govmdpi.com |
| pIC50 (P2Y13) | 5.97 | wikipedia.orgresearchgate.netnih.gov |
| Selectivity | >20-fold over P2Y1 and P2Y12 receptors | wikipedia.orgresearchgate.netnih.gov |
| Solubility | Soluble to 70 mM in water | nih.govmdpi.com |
Q & A
Q. How can researchers balance innovation and methodological rigor when proposing novel applications for this compound?
- Methodological Answer :
Pilot studies : Use small-scale experiments to test feasibility.
Peer review : Present preliminary data at conferences for feedback.
Iterative design : Refine hypotheses based on pilot results before large-scale funding.
Cite foundational studies on adenosine receptors to contextualize novelty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
